TAM558

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

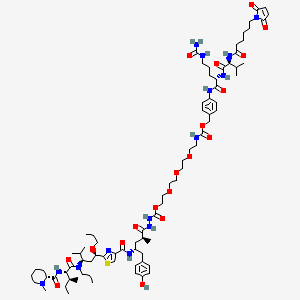

分子式 |

C79H122N14O19S |

|---|---|

分子量 |

1604.0 g/mol |

IUPAC名 |

2-[2-[2-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate |

InChI |

InChI=1S/C79H122N14O19S/c1-11-35-92(76(103)69(53(8)13-3)88-73(101)62-21-16-18-36-91(62)10)63(51(4)5)48-64(110-38-12-2)75-86-61(50-113-75)72(100)84-58(47-55-25-29-59(94)30-26-55)46-54(9)70(98)89-90-79(106)111-45-44-109-43-42-108-41-40-107-39-34-82-78(105)112-49-56-23-27-57(28-24-56)83-71(99)60(20-19-33-81-77(80)104)85-74(102)68(52(6)7)87-65(95)22-15-14-17-37-93-66(96)31-32-67(93)97/h23-32,50-54,58,60,62-64,68-69,94H,11-22,33-49H2,1-10H3,(H,82,105)(H,83,99)(H,84,100)(H,85,102)(H,87,95)(H,88,101)(H,89,98)(H,90,106)(H3,80,81,104)/t53-,54-,58+,60-,62+,63+,64+,68-,69-/m0/s1 |

InChIキー |

GJSOQVVIEZWQBH-FOJMMPRNSA-N |

異性体SMILES |

CCCN([C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)NNC(=O)OCCOCCOCCOCCNC(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O)OCCC)C(C)C)C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]5CCCCN5C |

正規SMILES |

CCCN(C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)NNC(=O)OCCOCCOCCOCCNC(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O)OCCC)C(C)C)C(=O)C(C(C)CC)NC(=O)C5CCCCN5C |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of the TAM558 Payload

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAM558 is a potent cytotoxic payload utilized in the antibody-drug conjugate (ADC) OMTX705. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its molecular interactions and cellular consequences. OMTX705 targets Fibroblast Activating Protein (FAP), a protein expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment. Upon internalization of the ADC, the this compound payload is released and exerts its cytotoxic effects. This document details the intracellular processing of this compound to its active form, TAM470, its interaction with tubulin, the subsequent disruption of microtubule dynamics, and the induction of apoptosis. Detailed experimental protocols for assessing the activity of this payload are also provided, along with a quantitative summary of its cytotoxic effects.

Introduction

Antibody-drug conjugates represent a significant advancement in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. This compound is the payload component of the ADC OMTX705, which is designed to target FAP-positive CAFs. The therapeutic strategy of targeting the tumor stroma, in addition to the cancer cells themselves, offers a novel approach to overcoming drug resistance and enhancing therapeutic efficacy. This guide focuses specifically on the molecular mechanism of the this compound payload, providing a detailed understanding for researchers in the field of oncology and drug development.

The OMTX705 Antibody-Drug Conjugate: Delivery of the this compound Payload

OMTX705 is a humanized anti-FAP antibody conjugated to the this compound payload via a protease-cleavable linker.[1] The mechanism of delivery and payload release is a critical first step in the therapeutic action of this compound.

-

Targeting and Internalization: OMTX705 binds to FAP expressed on the surface of CAFs in the tumor microenvironment.[1]

-

Endosomal Trafficking and Payload Release: Following binding, the OMTX705-FAP complex is internalized and traffics to late endosomes.[1] Within the acidic environment of the late endosome, lysosomal proteases cleave the linker, releasing the active cytotoxic agent, TAM470.[1] this compound is the prodrug form that contains the linker attached to the active TAM470 molecule.[2]

Core Mechanism of Action: TAM470 as a Tubulin Polymerization Inhibitor

The active payload, TAM470, is a novel and potent cytolysin that functions by disrupting microtubule dynamics, a critical process for cell division and survival.[3]

-

Target Interaction: TAM470 directly binds to β-tubulin, a subunit of the α-β tubulin heterodimers that form microtubules.[4] This interaction prevents the polymerization of tubulin into microtubules and also promotes the depolymerization of existing microtubules.[3][4]

-

Cellular Consequences: The inhibition of tubulin polymerization leads to the disruption of the mitotic spindle, a structure essential for chromosome segregation during mitosis. This interference with microtubule dynamics arrests the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[5]

Induction of Apoptosis and the Bystander Effect

The ultimate outcome of TAM470's activity is the induction of apoptosis in the target cell.

-

Caspase Activation: Treatment with TAM470 and this compound has been shown to induce the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[2]

-

Bystander Killing: A crucial aspect of OMTX705's efficacy is the "bystander effect." Due to its lipophilic nature, the released TAM470 can diffuse across cell membranes and kill adjacent, FAP-negative tumor cells.[2] This is particularly important for treating heterogeneous tumors where not all cancer cells express the target antigen.

Quantitative Data Summary

The following tables summarize the available quantitative data on the cytotoxic activity of this compound and its active payload, TAM470.

Table 1: In Vitro Cytotoxicity

| Compound | Cell Line(s) | Assay | Endpoint | Result | Citation(s) |

| This compound (unconjugated) | HT1080-FAP, HT1080-WT, CAF07 | Cell Viability | IC₅₀ | 1-5 µmol/L | [2] |

| TAM470 | HT1080-FAP, HT1080-WT, CAF07 | Cell Viability | - | Effective from 1 nmol/L to 60 µmol/L | [2] |

Table 2: Apoptosis Induction

| Compound | Cell Line | Assay | Result | Citation(s) |

| TAM470 | HT1080-FAP, HT1080-WT, CAF07 | Caspase-3/7 Activity | Increased caspase activity | [2] |

| This compound | HT1080-FAP, HT1080-WT, CAF07 | Caspase-3/7 Activity | Increased caspase activity | [2] |

Note: A specific IC₅₀ value for the direct inhibition of tubulin polymerization by TAM470 is not currently available in the public literature.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard methodologies for assessing the cytotoxicity of ADCs and their payloads.[3][6]

Materials:

-

Target cell lines (e.g., HT1080-FAP, HT1080-WT, CAF07)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound and TAM470 stock solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and TAM470 in complete culture medium.

-

Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 5 days at 37°C in a humidified incubator with 5% CO₂.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

In Vitro Caspase-3/7 Activity Assay

This protocol is based on commercially available luminescent caspase activity assays.[2][7]

Materials:

-

Target cell lines

-

Complete cell culture medium

-

White-walled 96-well plates

-

This compound and TAM470

-

Caspase-Glo® 3/7 Assay reagent (or equivalent)

-

Luminometer

Procedure:

-

Seed cells (e.g., 10,000 cells/well) in a white-walled 96-well plate and incubate overnight.

-

Treat cells with the desired concentrations of this compound, TAM470, or control compounds.

-

Incubate for various time points (e.g., 1, 6, 24, 48 hours).

-

Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

-

Add the Caspase-Glo® 3/7 reagent to each well.

-

Mix gently and incubate at room temperature for 30-60 minutes, protected from light.

-

Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Conclusion

The this compound payload, through its active form TAM470, employs a well-defined mechanism of action centered on the disruption of microtubule dynamics. By inhibiting tubulin polymerization, TAM470 induces cell cycle arrest and apoptosis in FAP-expressing CAFs. The subsequent bystander killing of neighboring tumor cells further enhances its anti-cancer activity. This in-depth understanding of the core mechanism of action of the this compound payload is essential for the continued development and optimization of FAP-targeting ADCs and for designing rational combination therapies to improve patient outcomes in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. A tubulin polymerization microassay used to compare ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

A Technical Guide to the TAM558 Payload Molecule and its Application in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the TAM558 payload molecule, a key component in the development of next-generation antibody-drug conjugates (ADCs). While the term "this compound cytolysin family" is not a recognized classification, this compound is intrinsically linked to the potent cytolysin TAM470, a synthetic analogue of the natural microtubule inhibitor tubulysin. This document will elucidate the properties of this compound, its mechanism of action as part of an ADC, and relevant experimental protocols for its investigation.

Introduction to this compound and its Role in OMTX705

This compound is a payload molecule specifically designed for conjugation to antibodies to create ADCs.[1][2][3][4] It is a crucial component of the investigational ADC OMTX705, which targets the fibroblast-activating protein (FAP), a protein overexpressed in the stroma of many cancers.[2][5][6] OMTX705 is comprised of a humanized anti-FAP monoclonal antibody, a linker, and the cytolysin TAM470.[1][5] The this compound molecule consists of the cytolysin TAM470 attached to a vcPABA-(EG)3 linker.[5] This linker system is designed to be stable in circulation and release the active TAM470 payload upon internalization into target cells.

Physicochemical Properties of this compound

Quantitative data for the this compound payload molecule is summarized in the table below. This information is essential for its handling, formulation, and conjugation.

| Property | Value | Source |

| Molecular Formula | C79H122N14O19S | [1][4] |

| Molecular Weight | 1603.96 g/mol | [1][4] |

| CAS Number | 1802499-21-3 | [1][4] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO (≥ 50 mg/mL) | [1][4] |

Mechanism of Action

The cytotoxic activity of this compound is mediated by its cytolysin component, TAM470, which is a potent microtubule inhibitor.[5] The mechanism can be understood as a multi-step process, best visualized as the workflow of the ADC OMTX705.

As depicted, the OMTX705 ADC first binds to FAP on the surface of cancer-associated fibroblasts. The complex is then internalized, and the linker is cleaved within the lysosome, releasing the active TAM470 payload. TAM470 then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[5]

Experimental Protocols

The following are summaries of key experimental protocols used in the preclinical evaluation of OMTX705, which inherently involve the this compound payload.

This protocol is used to determine the cytotoxic activity of the ADC and its components on different cell lines.

Methodology:

-

Cell Seeding: Plate cells (e.g., HT1080-FAP, HT1080-WT) in 96-well plates and allow them to adhere overnight.[5]

-

Treatment: Treat the cells with serial dilutions of OMTX705, a non-targeting control ADC (IgG Kappa-TAM558), and the free payloads this compound and TAM470.[5] Starting concentrations are typically around 400 nmol/L for ADCs and 60 µmol/L for free payloads.[5]

-

Incubation: Incubate the plates for 5 days at 37°C.[5]

-

Viability Assessment: Analyze cell viability using a crystal violet staining method.[5] The IC50 values can then be calculated. Unconjugated this compound has been shown to have an IC50 value of 1–5 μmol/L in various cell types.[5]

This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases.

Methodology:

-

Cell Seeding: Seed cells (e.g., HT1080-FAP, HT1080-WT) in 96-well plates as described above.[5]

-

Treatment: Treat cells with fixed concentrations of the test articles (e.g., 400 nmol/L for ADCs, 60 µmol/L for free payloads) for various exposure times (1, 6, 24, and 48 hours).[5]

-

Caspase Activity Measurement: Use a commercially available kit, such as the Caspase-Glo 3/7 Assay, to measure the luminescence, which is proportional to the caspase activity.[5]

This protocol is designed to determine the serum concentration and stability of the ADC over time.

Methodology:

-

Animal Dosing: Administer a single intravenous injection of the ADC (e.g., OMTX705) to a cohort of mice (e.g., CD-1 mice).[5]

-

Blood Sampling: Collect blood samples at various time points up to 7 days post-injection.[5]

-

Serum Concentration Determination: Use a sandwich ELISA to determine the serum concentrations of the ADC. This can be done by detecting the antibody component (using an anti-human Fc antibody) or the payload component (using a polyclonal antibody against the this compound cytolysin).[5]

OMTX705 ADC Structure and Composition

The general structure of the OMTX705 ADC, which utilizes the this compound payload, is a critical aspect of its function. The following diagram illustrates the relationship between the antibody, linker, and the cytolysin.

Conclusion

This compound is a highly specialized payload molecule that, when conjugated to a targeting antibody like in OMTX705, enables the specific delivery of the potent cytolysin TAM470 to cancer cells. Its design, incorporating a stable linker and a powerful microtubule inhibitor, represents a promising strategy in the development of novel cancer therapeutics. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of ADCs containing the this compound payload, facilitating further research and development in this area.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Drug-Linker Conjugates for ADC | 1802499-21-3 | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Chemical Structure and Synthesis of TAM558

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAM558 is a potent cytotoxic payload molecule integral to the development of the antibody-drug conjugate (ADC), OMTX705. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside a discussion of its synthesis based on publicly available information. While specific, detailed experimental protocols for its multi-step synthesis are proprietary and not publicly disclosed, this document outlines a general, logical synthesis workflow. Furthermore, it presents available quantitative data and visualizes the mechanism of action of OMTX705, which utilizes this compound to induce cancer cell death.

Chemical Structure of this compound

This compound is a complex organic molecule designed for high cytotoxicity. It is a key component of the ADC OMTX705, where it is conjugated to a humanized anti-fibroblast-activating protein (FAP) antibody.[1][2][3][4] The chemical structure of this compound is characterized by multiple functional groups that contribute to its mechanism of action and its ability to be linked to the antibody.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C79H122N14O19S | [2][3] |

| Molecular Weight | 1603.96 g/mol | [2][3] |

| CAS Number | 1802499-21-3 | [2][3] |

| Appearance | White to off-white solid powder | [2] |

| Hydrogen Bond Donor Count | 11 | [2] |

| Hydrogen Bond Acceptor Count | 22 | [2] |

| Rotatable Bond Count | 54 | [2] |

| SMILES | --INVALID-LINK--N--INVALID-LINK--C(=O)NNC(=O)OCCOCCOCCOCCNC(=O)OCC2C=CC(NC(=O)--INVALID-LINK--N)NC(=O)--INVALID-LINK--C)NC(=O)CCCCCN3C(C=CC3=O)=O)=CC=2)CC2C=CC(O)=CC=2)N=1)(OCCC)C--INVALID-LINK--C)N(CCC)C(=O)--INVALID-LINK--(--INVALID-LINK--CC)NC([C@H]1CCCCN1C)=O | [2] |

| InChI Key | GJSOQVVIEZWQBH-FOJMMPRNSA-N | [2] |

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available and is considered proprietary information by its developers. However, the existence of commercially available intermediates, such as "this compound intermediate-1" and "this compound intermediate-5," indicates a multi-step synthetic route.[5][6][7]

Based on the complex structure of this compound, a plausible synthetic strategy would involve a convergent synthesis approach. This would entail the independent synthesis of key fragments (the cytolysin core, the linker, and the conjugation moiety) followed by their sequential assembly.

General Synthesis Workflow (Hypothetical)

The following diagram illustrates a hypothetical, high-level workflow for the synthesis of a complex drug-linker conjugate like this compound.

Caption: Hypothetical convergent synthesis workflow for this compound.

Quantitative Data

The available quantitative data for this compound primarily relates to its solubility and its use in biological assays.

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| DMSO | ≥ 50 mg/mL (31.17 mM) | [3] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (0.78 mM) | [1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (0.78 mM) | [1] |

| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (0.78 mM) | [1] |

Table 3: In Vitro Assay Concentrations for OMTX705 and this compound

| Substance | Starting Concentration | Cell Lines | Assay Type | Reference |

| OMTX705 (ADC) | 400 nmol/L | HT1080-FAP, HT1080-WT, CAF07 | Cell Viability | [8] |

| This compound (Free Drug) | 60 µmol/L | HT1080-FAP, HT1080-WT, CAF07 | Cell Viability | [8] |

| OMTX705 (ADC) | 400 nmol/L | HT1080-FAP, HT1080-WT, CAF07 | Caspase 3/7 Activity | [8] |

| This compound (Free Drug) | 60 µmol/L | HT1080-FAP, HT1080-WT, CAF07 | Caspase 3/7 Activity | [8] |

Mechanism of Action and Signaling Pathway

This compound functions as the cytotoxic payload of the ADC OMTX705. OMTX705 targets Fibroblast Activating Protein (FAP), a protein overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment.

Caption: Mechanism of action of the OMTX705 ADC.

Upon binding to FAP, OMTX705 is internalized by the cell. Inside the cell, the linker connecting the antibody to this compound is cleaved, releasing the cytotoxic payload. This compound is a cytolysin, and it is proposed to exert its effect by forming pores in cellular membranes. This disrupts cellular homeostasis and initiates the apoptotic cascade, leading to cancer cell death, as evidenced by the activation of caspases 3 and 7.[8]

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.

Caption: Proposed apoptotic signaling pathway initiated by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not available in the public domain. However, protocols for the preparation of solutions of this compound for in vivo and in vitro studies have been published.

Preparation of this compound Solutions for In Vivo Studies

Protocol 1:

-

Prepare a stock solution of this compound in DMSO.

-

Sequentially add the following solvents, ensuring the solution is clear after each addition: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

-

The final concentration should yield a clear solution with a solubility of at least 1.25 mg/mL.[1]

Protocol 2:

-

Prepare a stock solution of this compound in DMSO.

-

Add the DMSO stock solution to a solution of 20% SBE-β-CD in saline to achieve a final DMSO concentration of 10%.[1]

-

Mix until a clear solution is obtained, with a solubility of at least 1.25 mg/mL.[1]

Protocol 3:

-

Prepare a stock solution of this compound in DMSO.

-

Add the DMSO stock solution to corn oil to achieve a final DMSO concentration of 10%.[1]

-

Mix until a clear solution is obtained, with a solubility of at least 1.25 mg/mL.[1]

In Vitro Cell Viability and Caspase Activity Assays

Cell Seeding:

-

Seed HT1080-WT, HT1080-FAP, or CAF07 cells in 96-well plates and grow overnight at 37°C.[8]

Treatment:

-

For cell viability assays, treat cells with serial dilutions of OMTX705 (starting at 400 nmol/L) or free this compound (starting at 60 µmol/L) and incubate for 5 days.[8]

-

For caspase 3/7 activity assays, treat cells with 400 nmol/L of OMTX705 or 60 µmol/L of free this compound for various exposure times (e.g., 1, 6, 24, and 48 hours).[8]

Analysis:

-

Analyze cell viability using crystal violet staining.[8]

-

Determine caspase 3/7 activity using a commercially available assay kit (e.g., Caspase-Glo 3/7 Assay).[8]

Conclusion

This compound is a highly complex and potent cytotoxic agent that serves as the payload for the ADC OMTX705. While its detailed synthesis is proprietary, its chemical structure is well-defined. The mechanism of action, involving FAP-targeted delivery and subsequent cytolysin-induced apoptosis, highlights a promising strategy in cancer therapy. The provided data and protocols offer a valuable resource for researchers in the field of oncology and ADC development. Further investigation into the specific intracellular interactions of this compound could provide deeper insights into its cytotoxic effects and potential for future therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Drug-Linker Conjugates for ADC | 1802499-21-3 | Invivochem [invivochem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. US20200360532A1 - Process for the preparation of drug linker compounds - Google Patents [patents.google.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound intermediate-5 | TargetMol [targetmol.com]

- 7. Cytolysin - Wikipedia [en.wikipedia.org]

- 8. OMTX705, a Novel FAP-Targeting ADC Demonstrates Activity in Chemotherapy and Pembrolizumab-Resistant Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of TAM558/TAM470 in the OMTX705 Antibody-Drug Conjugate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

OMTX705 is a novel antibody-drug conjugate (ADC) demonstrating significant promise in preclinical and early clinical settings for the treatment of advanced solid tumors.[1][2] This technical guide provides an in-depth examination of the core components of OMTX705, with a particular focus on the cytotoxic payload, a derivative of the tubulysin family of cytolysins, referred to herein as TAM558/TAM470. We will dissect the mechanism of action, present key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the intricate processes involved.

Introduction to OMTX705

OMTX705 is an investigational ADC designed to target the tumor microenvironment, a critical component in cancer progression and resistance to therapy.[1][3] It is comprised of three key components:

-

The Antibody: A humanized monoclonal antibody, OMTX005, that specifically targets Fibroblast Activation Protein (FAP).[1][4] FAP is a serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of many solid tumors, while having limited expression in normal, healthy tissues.[3][4]

-

The Linker: A protease-cleavable vcPABA-(EG)3 linker.[1] This linker is designed to be stable in systemic circulation and to release the cytotoxic payload upon internalization into the target cells.[1][3]

-

The Payload: this compound is the payload molecule used for the synthesis of OMTX705.[5] This is conjugated to the antibody to form the final ADC, which carries the active cytolysin TAM470, a novel and potent microtubule inhibitor belonging to the tubulysin family.[1][3][6] For the purposes of this guide, "this compound" will be used to refer to the payload as detected in biological samples, and "TAM470" as the active cytotoxic agent.

The Core Role of this compound/TAM470

The therapeutic efficacy of OMTX705 is critically dependent on its cytotoxic payload, TAM470. As a microtubule inhibitor, its primary function is to disrupt the cellular machinery required for cell division, leading to cell cycle arrest and apoptosis.[1][3]

Mechanism of Action

The mechanism of action of OMTX705, and by extension the role of its this compound/TAM470 payload, can be described in a multi-step process:

-

Targeting and Binding: The OMTX005 antibody component of OMTX705 selectively binds to FAP expressed on the surface of CAFs within the tumor stroma.[1][3]

-

Internalization: Upon binding, the OMTX705-FAP complex is internalized by the CAF into the endosomal-lysosomal compartment.[1]

-

Payload Release: Within the acidic environment of the lysosome, the protease-cleavable linker is cleaved, releasing the active TAM470 payload into the cytoplasm of the CAF.[1][3]

-

Microtubule Disruption: TAM470 binds to tubulin, inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase.[1][3]

-

Apoptosis of CAFs: The sustained cell cycle arrest ultimately triggers programmed cell death (apoptosis) in the FAP-expressing CAFs.[1][3]

-

Bystander Effect: A crucial aspect of OMTX705's efficacy is the "bystander effect."[1] The released TAM470 is cell-permeable, allowing it to diffuse from the targeted CAFs and kill adjacent, rapidly proliferating tumor cells that may not express FAP.[1] This dual-action of targeting the tumor stroma and directly affecting tumor cells contributes to its potent anti-tumor activity.[7]

-

Immune Modulation: By eliminating immunosuppressive CAFs, OMTX705 can modulate the tumor microenvironment, leading to increased infiltration of cytotoxic CD8+ T cells and potentially overcoming resistance to immunotherapy.[1]

dot

Caption: Mechanism of action of OMTX705 from binding to FAP to apoptosis.

Quantitative Data Summary

The following tables summarize key quantitative data for OMTX705 and its components from preclinical studies.

Table 1: In Vitro Cytotoxicity of OMTX705 and Payloads [1]

| Cell Line | Compound | IC50 | Specificity Ratio (vs. HT1080-WT) |

| HT1080-FAP | OMTX705 | ~230 pmol/L | 500-fold |

| HT1080-WT | OMTX705 | >100 nmol/L | - |

| Primary CAFs | OMTX705 | ~400 nmol/L | - |

| All Cell Types | This compound (Free Payload) | Active (FAP-independent) | - |

| All Cell Types | TAM470 (Free Payload) | Active (FAP-independent) | - |

Table 2: OMTX705 ADC Characteristics [1]

| Parameter | Value |

| Mean Drug-to-Antibody Ratio (DAR) | 3.5 |

| Monomer Purity (by SEC) | >98% |

Table 3: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models [1]

| PDX Model | Treatment | Outcome |

| Pancreatic, Lung, etc. | OMTX705 (single agent) | 100% tumor growth inhibition and prolonged tumor regressions |

| PD-1 Resistant Model | OMTX705 | Increased CD8+ T cell infiltration, complete regressions |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

In Vitro Viability Assay[1]

-

Objective: To determine the FAP-specific cytotoxic activity of OMTX705.

-

Method: Crystal violet staining.

-

Cell Lines: Primary CAFs, HT1080-FAP (FAP overexpressing), and HT1080-WT (wild type).

-

Procedure:

-

Cells are seeded in 96-well plates and cultured overnight.

-

Cells are treated with serial dilutions of OMTX705 (starting at 400 nmol/L), unconjugated OMTX005 antibody, isotype control ADC, or free payloads TAM470 and this compound (starting at 60 µmol/L).

-

The cells are incubated for 120 hours.

-

Following incubation, the medium is removed, and the remaining viable cells are stained with crystal violet.

-

The stained cells are solubilized, and the absorbance is read on a plate reader to quantify cell viability.

-

IC50 values are calculated from the dose-response curves.

-

In Vitro Caspase 3/7 Activity Assay[1]

-

Objective: To confirm that OMTX705 induces apoptosis.

-

Method: Caspase-Glo 3/7 Assay (Promega).

-

Procedure:

-

Cells are seeded in 96-well plates.

-

Cells are treated with OMTX705 (400 nmol/L) or free payload (60 µmol/L) for various durations (e.g., 1, 6, 24, 48 hours).

-

At each time point, Caspase-Glo 3/7 substrate is added to the wells.

-

After a 1-hour incubation at room temperature, the luminescence, which is proportional to caspase 3/7 activity, is measured using a luminometer.

-

Pharmacokinetics in Mice[1]

-

Objective: To assess the stability and pharmacokinetic profile of OMTX705 in vivo.

-

Method: Sandwich ELISA.

-

Animal Model: CD-1 mice.

-

Procedure:

-

Mice receive a single intravenous injection of OMTX705 or the unconjugated antibody OMTX005.

-

Blood samples are collected at various time points up to 7 days post-injection.

-

Serum concentrations of the total antibody (using an anti-human Fc antibody) and the conjugated antibody (using a rabbit anti-TAM558 polyclonal antibody) are determined by sandwich ELISA.

-

Immunohistochemistry (IHC) for Payload Detection[1]

-

Objective: To visualize the distribution of the OMTX705 ADC and its payload in tumor tissue.

-

Procedure:

-

Tumor samples from PDX mice treated with OMTX705 or vehicle are collected at different time points.

-

The tissues are fixed, paraffin-embedded, and sectioned.

-

For ADC detection, sections are stained with an anti-human IgG antibody.

-

For payload detection, sections are stained with an anti-TAM558 p153 polyclonal antibody.

-

The stained sections are then visualized under a microscope to determine the localization of the ADC and the payload within the tumor microenvironment (e.g., in stromal fibroblasts versus malignant epithelial cells).

-

dot

Caption: A simplified workflow for the preclinical evaluation of OMTX705.

Conclusion

The this compound/TAM470 payload is a pivotal component of the OMTX705 ADC, conferring its potent cytotoxic activity. Its role extends beyond the direct killing of FAP-expressing CAFs to inducing a "bystander effect" on neighboring tumor cells and modulating the tumor microenvironment to be more permissive to an anti-tumor immune response. The preclinical data strongly support the continued clinical development of OMTX705 as a novel therapeutic strategy for solid tumors, including those resistant to current therapies. The detailed experimental protocols provided herein offer a framework for further research and validation in the field of antibody-drug conjugates.

References

A Technical Deep Dive into Fibroblast-Activating Protein (FAP) Targeting with TAM558-Based Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibroblast-Activating Protein (FAP), a serine protease selectively overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers, has emerged as a compelling target for anticancer therapies. Its restricted expression in healthy tissues presents a wide therapeutic window. This technical guide provides an in-depth analysis of FAP targeting, with a core focus on the antibody-drug conjugate (ADC) OMTX705, which utilizes the novel cytotoxic payload TAM558. We will explore the preclinical data supporting OMTX705, detail relevant experimental protocols, and contextualize its mechanism of action within the broader landscape of FAP-directed therapies.

The Target: Fibroblast-Activating Protein (FAP)

FAP is a type II transmembrane glycoprotein with both dipeptidyl peptidase and endopeptidase activity. It plays a crucial role in remodeling the extracellular matrix, promoting tumor growth, invasion, and immunosuppression. The high and stable expression of FAP on CAFs, which can constitute a significant portion of the tumor mass, makes it an attractive "universal" cancer target.

FAP-Associated Signaling Pathways

FAP expression and activity are intertwined with several key oncogenic signaling pathways, contributing to a pro-tumorigenic microenvironment. Understanding these pathways is critical for developing effective FAP-targeted therapies.

-

TGF-β Signaling: Transforming Growth Factor-β (TGF-β) is a potent inducer of FAP expression in stromal cells through the canonical Smad signaling pathway. This creates a feedback loop that enhances the fibrotic and immunosuppressive tumor microenvironment.[1][2]

-

PI3K/AKT Signaling: FAP has been shown to activate the PI3K/AKT pathway, a central regulator of cell growth, proliferation, and survival. This activation can contribute to tumor cell proliferation and resistance to apoptosis.

Below are diagrams illustrating these key signaling cascades.

Caption: TGF-β signaling pathway leading to FAP gene transcription.

Caption: FAP-mediated activation of the PI3K/AKT signaling pathway.

OMTX705: A FAP-Targeting Antibody-Drug Conjugate

OMTX705 is a novel ADC comprising a humanized anti-FAP monoclonal antibody (OMTX005) conjugated to the cytotoxic payload this compound. This compound is a derivative of TAM470, a potent microtubule inhibitor belonging to the tubulysin family.[3][4]

Mechanism of Action

The therapeutic strategy of OMTX705 is not to inhibit FAP's enzymatic activity but to use FAP as a "docking station" for targeted delivery of a potent cytotoxin to the tumor microenvironment.[3]

Caption: Mechanism of action of the FAP-targeting ADC, OMTX705.

The payload, this compound, is a derivative of the tubulysin class of natural products. Tubulysins are highly potent mitotic inhibitors that bind to the vinca domain of tubulin, leading to the depolymerization of microtubules. This disruption of the cellular cytoskeleton induces cell cycle arrest in the G2/M phase and subsequently triggers apoptosis.[5][6]

Quantitative Preclinical Data

The preclinical efficacy of OMTX705 has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cytotoxicity of OMTX705 and Related Compounds

| Compound | Cell Line | Target | IC50 | Specificity Ratio (vs. WT) | Reference |

| OMTX705 | HT1080-FAP | FAP | ~230 pM | ~500-fold | [3] |

| OMTX705 | HT1080-WT | - | >100 nM | - | [3] |

| OMTX705 | Primary CAFs | FAP | ~400 nM | - | [3] |

| This compound (payload with linker) | Various | Tubulin | 1-5 µM | - | [3] |

| TAM470 (payload) | Various | Tubulin | <1 nM | - | [3] |

Table 2: In Vivo Tumor Growth Inhibition (TGI) of OMTX705 in Patient-Derived Xenograft (PDX) Models

| Tumor Type | PDX Model | OMTX705 Dose | TGI (%) | Reference |

| Pancreatic Ductal Adenocarcinoma | Panc 007 | 10 mg/kg | >80% | [3] |

| Non-Small Cell Lung Cancer | Lung 024 | 10 mg/kg | Growth Inhibition | [3] |

| Non-Small Cell Lung Cancer | Lung 024 | 30 mg/kg | Higher Efficacy | [3] |

| Triple-Negative Breast Cancer | Breast 014 | 30 mg/kg | Highest Regression | [3] |

| Ovarian Cancer | Ovary 020 | Not specified | >80% | [3] |

Table 3: Comparison with Other FAP-Targeting Therapies

| Therapy | Modality | Target | Key Quantitative Data | Reference |

| OMTX705 | ADC | FAP | IC50: ~230 pM (in vitro); TGI: >80% (in vivo) | [3] |

| Sibrotuzumab | Monoclonal Antibody | FAP | No objective tumor responses in Phase I/II trials. Terminal half-life of 4.9-5.3 days. | [3][7][8] |

| FAP-2286 | Radioligand Therapy | FAP | High tumor uptake and retention. | [5] |

| 90Y-FAPI-46 | Radioligand Therapy | FAP | Disease control in 44% of patients with advanced solid tumors (35% with sarcoma). | [9] |

| FAP-CAR T Cells | Cell Therapy | FAP | Significant reduction in tumor growth (35-50%) in mouse models. | [10] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of preclinical findings. Below are generalized protocols for key assays used in the evaluation of FAP-targeting ADCs.

In Vitro Cell Viability Assay

This protocol is a general guideline for assessing the cytotoxic activity of an ADC.

Caption: General workflow for an in vitro cell viability assay.

Protocol:

-

Cell Seeding: Seed target cells (e.g., FAP-expressing and wild-type cells) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Addition: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium. Add the diluted compounds to the respective wells.

-

Incubation: Incubate the plates for a period of 5 days at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as Crystal Violet staining, MTT, or a commercial luminescence-based assay.

-

Data Analysis: Measure the absorbance or luminescence using a plate reader and calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of an ADC in a mouse model.

Protocol:

-

Tumor Implantation: Subcutaneously implant human tumor cells or patient-derived tumor fragments into the flank of immunodeficient mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC, unconjugated antibody).

-

Drug Administration: Administer the treatment intravenously or intraperitoneally at the specified dose and schedule.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

-

Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors and other tissues can be collected for immunohistochemistry or other biomarker analyses to assess target engagement and downstream effects.

Pharmacokinetic Analysis via ELISA

A sandwich ELISA is commonly used to quantify the concentration of the ADC in serum samples.

Protocol:

-

Plate Coating: Coat a 96-well plate with a capture antibody that specifically binds to the ADC (e.g., an anti-idiotypic antibody or an antibody against the human Fc region).

-

Blocking: Block non-specific binding sites in the wells with a blocking buffer (e.g., BSA or non-fat milk in PBS).

-

Sample and Standard Incubation: Add serially diluted standards (known concentrations of the ADC) and serum samples from treated animals to the wells.

-

Detection Antibody Incubation: Add a detection antibody that is conjugated to an enzyme (e.g., HRP) and binds to a different epitope on the ADC.

-

Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a colored product.

-

Measurement and Analysis: Stop the reaction and measure the absorbance at the appropriate wavelength. A standard curve is generated to determine the concentration of the ADC in the unknown samples.

Clinical Development of OMTX705

OMTX705 is currently in early-stage clinical development. A Phase 1 dose-escalation trial (NCT05547321) is evaluating the safety, tolerability, pharmacokinetics, and preliminary efficacy of OMTX705 as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors.[7][11][12]

Initial results from this trial have indicated that OMTX705 has a manageable safety profile. In the combination arm with pembrolizumab, partial responses have been observed in patients with heavily pretreated pancreatic and microsatellite stable colorectal cancer.[7]

Conclusion

Targeting FAP in the tumor microenvironment represents a promising and broadly applicable strategy in oncology. The ADC OMTX705, with its novel tubulysin-based payload this compound, has demonstrated potent and specific preclinical antitumor activity. Its mechanism of action, which involves the targeted delivery of a highly potent cytotoxin to FAP-expressing CAFs, leading to both direct cell killing and a bystander effect on adjacent tumor cells, is well-supported by the available data. The ongoing clinical evaluation of OMTX705 will be crucial in determining its therapeutic potential in a clinical setting. The data and protocols presented in this guide offer a comprehensive technical overview for researchers and drug developers working in this exciting field.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Phase I dose-escalation study of sibrotuzumab in patients with advanced or metastatic fibroblast activation protein-positive cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. Beyond Small Molecules: Antibodies and Peptides for Fibroblast Activation Protein Targeting Radiopharmaceuticals | MDPI [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. synapse.mskcc.org [synapse.mskcc.org]

- 8. researchgate.net [researchgate.net]

- 9. GUEST | SNMMI [snmmi.org]

- 10. Fibroblast Activation Protein (FAP)-Targeted CAR-T Cells: Launching an Attack on Tumor Stroma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. researchgate.net [researchgate.net]

Preclinical development of TAM558-containing ADCs

An In-Depth Technical Guide to the Preclinical Development of TAM558-Containing Antibody-Drug Conjugates

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. This guide focuses on the preclinical development of ADCs containing this compound, a drug-linker payload. The primary example used throughout this document is OMTX705, a clinical-stage ADC that utilizes this compound. OMTX705 targets Fibroblast Activating Protein (FAP), a protein expressed on cancer-associated fibroblasts (CAFs) in the stroma of many solid tumors.[1][2][3][4] The payload, a potent tubulysin analogue, is designed to destroy not only the FAP-expressing CAFs but also neighboring tumor cells through a bystander effect.[5]

This technical guide provides a comprehensive overview of the key preclinical data, experimental protocols, and mechanisms of action critical for the evaluation of this compound-containing ADCs, with a specific focus on the data published for OMTX705.

Mechanism of Action

OMTX705 exerts its anti-tumor effect through a multi-step process that begins with the specific targeting of FAP on CAFs within the tumor microenvironment.[2][4]

General ADC Workflow

The general mechanism of action for OMTX705 is as follows:

-

Circulation & Targeting: OMTX705 circulates in the bloodstream until it reaches the tumor microenvironment.

-

Binding: The antibody component of OMTX705 specifically binds to FAP on the surface of CAFs.[3]

-

Internalization: Upon binding, the FAP-OMTX705 complex is internalized into the CAF via endocytosis and trafficked to the lysosome.[1][5]

-

Payload Release: Inside the lysosome, the linker connecting the antibody to the this compound payload is cleaved by proteases.[1]

-

Payload Activation & Action: The released tubulysin payload binds to tubulin, inhibiting microtubule polymerization. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in the CAF.[1][3][6]

-

Bystander Effect: The cell-permeable payload can diffuse out of the targeted CAF and kill adjacent tumor cells that do not express FAP, amplifying the ADC's therapeutic effect.[5]

Caption: General mechanism of action for the FAP-targeting ADC OMTX705.

Payload Signaling Pathway

The this compound payload is a potent tubulysin analogue. Tubulysins are antimitotic agents that interfere with microtubule dynamics, a critical process for cell division.[6][7]

-

Tubulin Binding: The payload binds to the vinca domain of β-tubulin.

-

Inhibition of Polymerization: This binding prevents the polymerization of tubulin dimers into microtubules.

-

Microtubule Depolymerization: It also actively promotes the depolymerization of existing microtubules.[6]

-

Mitotic Arrest: The disruption of the mitotic spindle prevents proper chromosome segregation during mitosis, leading to cell cycle arrest at the G2/M checkpoint.[3][6]

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[7][8]

Caption: Signaling pathway for the tubulysin-based payload of this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from the preclinical evaluation of OMTX705, as reported by Fabre et al. (2020).

Table 1: In Vitro Cytotoxicity of OMTX705

| Cell Line | Target | IC50 (nmol/L) |

| HT1080-FAP | Human FAP | 0.8 |

| CAF07 | Human FAP | 0.9 |

| HT1080-WT | FAP-negative | > 400 |

| (Data extracted from Fabre et al., Clinical Cancer Research, 2020)[1] |

Table 2: In Vivo Efficacy of OMTX705 in Patient-Derived Xenograft (PDX) Models

| PDX Model | Cancer Type | Treatment & Dose (mg/kg, i.v.) | Outcome |

| Panc 007 | Pancreatic | OMTX705, 30 mg/kg | Tumor Regression |

| Panc 007 | Pancreatic | OMTX705, 60 mg/kg | Tumor Regression |

| Lung 024 | Lung Adeno. | OMTX705, 30 mg/kg | Tumor Regression |

| Breast 014 | Breast | OMTX705, 30 mg/kg | Tumor Regression |

| (Data extracted from Fabre et al., Clinical Cancer Research, 2020)[1][9] |

Table 3: Pharmacokinetic (PK) Parameters of OMTX705

| Analyte | Species | Dose (mg/kg) | Half-life (t½) |

| OMTX705 (Total Ab) | CD-1 Mice | 10 | ~ 100 hours |

| OMTX705 (ADC) | CD-1 Mice | 10 | ~ 70 hours |

| (Data extracted from Fabre et al., Clinical Cancer Research, 2020)[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following protocols are based on the methods described for the development of OMTX705.[1]

In Vitro Viability Assay (Crystal Violet Staining)

This protocol is used to determine the IC50 values and assess the target-dependent cytotoxicity of the ADC.

Caption: Workflow for the in vitro cytotoxicity assay.

Methodology:

-

Cell Seeding: Seed FAP-positive (e.g., HT1080-FAP, CAF07) and FAP-negative (e.g., HT1080-WT) cells into 96-well plates and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of OMTX705, a non-targeting control ADC (isotype/TAM558), and the free payload (this compound). The reported starting concentration for antibodies was 400 nmol/L and for free drugs was 60 µmol/L.[1]

-

Incubation: Add the diluted compounds to the cells and incubate for 120 hours (5 days) at 37°C.

-

Staining: After incubation, wash the cells and stain with a crystal violet solution to quantify the remaining viable cells.

-

Analysis: Solubilize the crystal violet stain and measure the absorbance at a specific wavelength. Plot the absorbance against the compound concentration to generate a dose-response curve and calculate the IC50 value.

In Vitro Apoptosis Assay (Caspase 3/7 Activity)

This assay confirms that the observed cytotoxicity is due to the induction of apoptosis.

Methodology:

-

Cell Seeding: Seed FAP-positive and FAP-negative cells in 96-well plates.

-

Treatment: Treat cells with a fixed, high concentration of the ADC (e.g., 400 nmol/L) or free drug (e.g., 60 µmol/L).[1]

-

Incubation: Incubate the cells for various durations (e.g., 24, 48, 72 hours).

-

Assay: At each time point, add a luminogenic caspase-3/7 substrate to the wells.

-

Analysis: Measure the luminescence, which is directly proportional to the level of caspase-3/7 activity, a hallmark of apoptosis.

In Vivo Efficacy Study (PDX Mouse Model)

This protocol assesses the anti-tumor activity of the ADC in a setting that more closely mimics human tumors.

Caption: Workflow for an in vivo efficacy study using PDX models.

Methodology:

-

Model Establishment: Implant tumor fragments from a patient's tumor (e.g., Panc 007 pancreatic cancer) subcutaneously into immunodeficient mice.

-

Tumor Growth: Allow tumors to grow to a specific size (e.g., 100-200 mm³).

-

Randomization: Randomize animals into different treatment cohorts (e.g., vehicle control, OMTX705 at 20, 30, and 60 mg/kg).[1]

-

Treatment Administration: Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to a defined schedule, such as once weekly for four weeks.[1]

-

Monitoring: Measure tumor volumes with calipers and monitor animal body weight twice weekly as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) or assess the rate of tumor regression compared to the vehicle control group. Tumors may also be collected for further analysis (e.g., immunohistochemistry).

Pharmacokinetic (PK) Study

This protocol is designed to understand the stability and exposure of the ADC and its components in the bloodstream.

Methodology:

-

Animal Model: Use a suitable rodent species, such as CD-1 mice.

-

Administration: Administer a single intravenous injection of the ADC (e.g., OMTX705 at 10 mg/kg) via the tail vein.[1]

-

Sample Collection: Collect blood samples at various time points (e.g., 5 min, 1h, 6h, 24h, 48h, up to 7 days).

-

Sample Processing: Process the blood to collect serum.

-

Analysis:

-

Total Antibody Measurement: Use a sandwich ELISA with an anti-human Fc antibody to measure the concentration of all antibody-containing species.

-

Intact ADC Measurement: Use a sandwich ELISA that specifically detects both the antibody and the payload (e.g., using an anti-TAM558 antibody) to measure the concentration of the conjugated ADC.[1]

-

-

Data Modeling: Use the concentration-time data to calculate key PK parameters such as half-life (t½), clearance, and volume of distribution.

Conclusion

The preclinical development of this compound-containing ADCs, exemplified by OMTX705, demonstrates a robust strategy for targeting the tumor stroma. The comprehensive evaluation of its mechanism, in vitro potency, in vivo efficacy, and pharmacokinetic profile provides a strong rationale for clinical development.[1][10] The detailed protocols and quantitative data presented in this guide offer a framework for researchers and drug developers working on this promising class of cancer therapeutics.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. Facebook [cancer.gov]

- 4. Oncomatryx Announces FDA and AEMPS IND Clearance for OMTX705, a First-in-class Tumor Microenvironment-targeted ADC, to Treat Advanced Solid Tumors – Oncomatryx [oncomatryx.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 8. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. OMTX705, a Novel FAP-Targeting ADC Demonstrates Activity in Chemotherapy and Pembrolizumab-Resistant Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Unconjugated TAM558: A Technical Guide

This technical guide provides an in-depth analysis of the in vitro cytotoxicity of the unconjugated payload molecule, TAM558. It is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and antibody-drug conjugate (ADC) development. This document details the cytotoxic potential of this compound, the underlying mechanism of action, and comprehensive experimental protocols for its assessment.

Core Concept: Unconjugated this compound in the Context of ADCs

This compound is a synthetic cytolysin, specifically a microtubule inhibitor from the tubulysin family, which includes a linker for conjugation to a monoclonal antibody.[1] In its unconjugated form, it serves as a crucial control in the evaluation of antibody-drug conjugates (ADCs) to understand the baseline cytotoxicity of the payload-linker moiety. The ADC OMTX705, for instance, is formed by conjugating a humanized anti-Fibroblast Activating Protein (FAP) monoclonal antibody (OMTX005) to this compound.[1] The linker component of this compound is designed to be stable in circulation and release the active cytotoxic component, TAM470, within the target cell.[1]

Data Presentation: In Vitro Cytotoxicity of Unconjugated this compound

The in vitro cytotoxic activity of unconjugated this compound has been evaluated across various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.

| Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |

| HT1080-FAP (human fibrosarcoma, FAP-expressing) | Cell Viability (Crystal Violet) | 5 days | 1–5 | [1] |

| HT1080-WT (human fibrosarcoma, wild-type) | Cell Viability (Crystal Violet) | 5 days | 1–5 | [1] |

| CAF07 (human cancer-associated fibroblasts) | Cell Viability (Crystal Violet) | 5 days | 1–5 | [1] |

Table 1: Summary of in vitro cytotoxicity data for unconjugated this compound. The data indicates that unconjugated this compound exhibits cytotoxic activity in the low micromolar range across different cell types, independent of FAP expression.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for assessing in vitro cytotoxicity.[1][2][3][4]

Cell Culture and Maintenance

-

Cell Lines:

-

HT1080-FAP and HT1080-WT (human fibrosarcoma) cells are cultured in RPMI1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mmol/L L-glutamine, and 0.2 mg/mL G418.[1]

-

Primary human Cancer-Associated Fibroblasts (CAFs), such as CAF07, are maintained in MSC-GRO VitroPlus III, a low serum complete medium.[1]

-

-

Culture Conditions: All cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[1]

In Vitro Cell Viability Assay (Crystal Violet)

This assay determines the number of viable cells by staining with crystal violet, which binds to proteins and DNA of adherent cells.

-

Cell Seeding:

-

Treatment:

-

Staining and Analysis:

-

Following incubation, carefully remove the medium.

-

Wash the cells with Phosphate-Buffered Saline (PBS).

-

Stain the cells with a 0.5% crystal violet solution in 25% methanol for 10-20 minutes.

-

Wash away the excess stain with water and allow the plates to dry.

-

Solubilize the stain by adding a solution such as 10% acetic acid or methanol.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

In Vitro Apoptosis Assay (Caspase 3/7 Activity)

This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

-

Cell Seeding:

-

Treatment:

-

Remove the medium and incubate the cells with 100 µL of medium containing the desired concentration of unconjugated this compound (e.g., 60 µmol/L) for various exposure times (e.g., 1, 6, 24, and 48 hours) at 37°C.[1]

-

-

Caspase Activity Measurement:

-

Determine caspase 3/7 activity using a commercially available kit, such as the Caspase-Glo® 3/7 Assay (Promega), following the manufacturer's instructions.[1]

-

Briefly, after the treatment period, remove 50 µL of medium from each well.[1]

-

Add the caspase reagent to each well and incubate at room temperature as per the kit's protocol.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase 3/7 activity.

-

Mandatory Visualizations

Signaling Pathway of Unconjugated this compound

The cytotoxic effect of this compound is attributed to its active component, TAM470, which is a microtubule inhibitor.[1] This leads to cell cycle arrest and subsequent apoptosis.

Caption: Proposed signaling pathway for the cytotoxic action of unconjugated this compound.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates the general workflow for determining the in vitro cytotoxicity of unconjugated this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Bystander Effect of TAM558 Payload in Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bystander effect is a critical mechanism for the efficacy of antibody-drug conjugates (ADCs) in treating solid tumors, particularly those with heterogeneous antigen expression. This phenomenon, where the cytotoxic payload of an ADC affects not only the targeted antigen-positive cells but also adjacent antigen-negative tumor cells, can significantly enhance the therapeutic window and overcome resistance. This technical guide provides an in-depth analysis of the bystander effect of the TAM558 payload, a component of the clinical-stage ADC OMTX705. OMTX705 is a humanized anti-fibroblast activation protein (FAP) antibody conjugated to a novel cytolysin from the tubulysin family, for which this compound is a key constituent.[1][2]

This document outlines the preclinical evidence supporting the bystander effect of the this compound payload, details the experimental protocols used in its evaluation, and illustrates the proposed signaling pathways and experimental workflows.

Core Mechanism of Action: Tubulysin-Mediated Cytotoxicity

The this compound payload is part of a novel cytolysin belonging to the tubulysin class of microtubule inhibitors.[1][3] Tubulysins are highly potent cytotoxic agents that disrupt microtubule polymerization, a critical process for cell division.[4][5][6] This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[4][7] A key feature of tubulysins is their efficacy against multi-drug-resistant (MDR) cancer cell lines, as they are not typically substrates for common efflux pumps like P-glycoprotein.[5][8]

The bystander effect of a tubulysin-based payload, such as that in this compound, is facilitated by the release of the cytotoxic agent within the tumor microenvironment.[9] Once the ADC, OMTX705, binds to FAP-positive cancer-associated fibroblasts (CAFs) and is internalized, the payload is released.[2] Due to its physicochemical properties, the payload can then diffuse across cell membranes to affect neighboring tumor cells that may not express FAP.[9][]

Quantitative Data Summary

The following tables summarize the preclinical efficacy of OMTX705, which relies on the cytotoxic and bystander effects of its this compound-containing payload.

Table 1: In Vitro Cytotoxicity of OMTX705 and its Payloads

| Cell Line | Target | IC50 (OMTX705) | IC50 (this compound Payload) | IC50 (TAM470 Payload) |

| HT1080-FAP | FAP-positive | Low nM range | µM range | µM range |

| HT1080-WT | FAP-negative | >400 nM | µM range | µM range |

| CAF07 | FAP-positive | ~400 nM | µM range | µM range |

Data extracted from Fabre et al., Clinical Cancer Research, 2020. The payload molecules this compound and TAM470 were active in all cell types regardless of FAP expression, demonstrating the lack of specificity of their cytotoxic effect when not targeted by the antibody.

Table 2: In Vivo Efficacy of OMTX705 in Patient-Derived Xenograft (PDX) Models

| Tumor Model | Treatment | Dosage | Outcome |

| Pancreatic (Panc 007) | OMTX705 | 10 mg/kg | 100% Tumor Growth Inhibition, Tumor Regression |

| Non-Small Cell Lung (Lung 024) | OMTX705 | 10 mg/kg | Tumor Growth Inhibition |

| Triple-Negative Breast | OMTX705 | 10 mg/kg | Tumor Growth Inhibition |

Data extracted from Fabre et al., Clinical Cancer Research, 2020. OMTX705 demonstrated significant antitumor activity as a single agent in various PDX models.[1]

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the ADC and its free payloads on different cell lines.

-

Cell Seeding: Seed target cells (e.g., HT1080-FAP, HT1080-WT, CAF07) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of OMTX705, the isotype control ADC, and the free payloads (this compound, TAM470).

-

Treatment: Treat the cells with the serially diluted compounds and incubate for 5 days.

-

Viability Assessment: After the incubation period, assess cell viability using a crystal violet staining assay.

-

Data Analysis: Calculate the IC50 values from the dose-response curves.

In Vitro Bystander Effect Co-Culture Assay

This assay is designed to specifically evaluate the killing of antigen-negative cells by the ADC in the presence of antigen-positive cells.[11][12]

-

Cell Labeling: Label the antigen-negative cell line (e.g., HT1080-WT) with a fluorescent marker (e.g., GFP) for easy identification.

-

Co-Culture Seeding: Seed a mixture of antigen-positive (e.g., HT1080-FAP) and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio.

-

ADC Treatment: Treat the co-culture with the ADC (OMTX705) and relevant controls.

-

Imaging and Analysis: Monitor the viability of both cell populations over time using live-cell imaging. The reduction in the fluorescent (antigen-negative) cell population in the presence of the ADC and antigen-positive cells indicates a bystander effect.

In Vivo Patient-Derived Xenograft (PDX) Model for Efficacy and Bystander Effect Assessment

This protocol evaluates the anti-tumor activity of the ADC in a more clinically relevant setting and allows for the investigation of the bystander effect in vivo.

-

Tumor Implantation: Implant tumor fragments from patient-derived xenografts subcutaneously into immunodeficient mice.

-

Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-150 mm³).

-

Treatment: Administer OMTX705 intravenously at the desired dose and schedule. Control groups should receive vehicle or an isotype control ADC.

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Immunohistochemistry (IHC): At the end of the study, or at various time points, excise tumors and perform IHC staining for the payload (this compound), proliferation markers (e.g., Ki-67), and apoptosis markers (e.g., cleaved caspase-3) to visualize payload distribution and its effects on both stromal and tumor cells.[1] The presence of the payload and apoptotic markers in tumor cells distant from FAP-positive stromal cells provides evidence of the bystander effect.[3]

Visualizations

Signaling Pathway

Caption: Proposed mechanism of action for the bystander effect of the this compound payload.

Experimental Workflow

Caption: Experimental workflow for assessing the bystander effect of the this compound payload.

Conclusion

The this compound payload, as a component of the ADC OMTX705, exhibits a potent bystander effect that is crucial to its anti-tumor activity. By targeting FAP-positive CAFs within the tumor stroma, OMTX705 can deliver its cytotoxic payload which then diffuses to kill neighboring tumor cells.[1][2] This mechanism has been validated through both in vitro and in vivo preclinical studies and is supported by clinical data showing payload distribution in both CAFs and tumor epithelial cells in patient biopsies.[3] The tubulysin-based nature of the payload provides high cytotoxicity and the ability to overcome multi-drug resistance.[5][6] Further investigation into the physicochemical properties of the this compound payload that govern its membrane permeability and diffusion distance will be critical for optimizing future ADC designs that leverage the bystander effect for enhanced therapeutic outcomes.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ASCO – American Society of Clinical Oncology [asco.org]

- 4. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 6. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 11. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]

- 12. agilent.com [agilent.com]

Methodological & Application

Application Notes and Protocols for In Vitro Cell Viability Assessment of TAM558

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the in vitro cytotoxic effects of TAM558, a potent payload molecule utilized in the antibody-drug conjugate (ADC) OMTX705.[1][2][3][4] OMTX705 targets Fibroblast Activating Protein (FAP), which is overexpressed in the stroma of many cancers, suggesting a key role in the tumor microenvironment.[5][6] The protocols outlined below describe standard cell viability assays that can be adapted to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Data Presentation

Quantitative data from cell viability assays should be meticulously recorded to allow for robust analysis and comparison. The following table provides a template for summarizing IC50 values of this compound across different cell lines and assay methods.

| Cell Line | Assay Method | Incubation Time (hours) | IC50 (nM) | Notes |

| e.g., HT1080-FAP | MTT | 72 | FAP-overexpressing fibrosarcoma | |

| e.g., HT1080-WT | MTT | 72 | Wild-type fibrosarcoma | |

| e.g., Panc-1 | AlamarBlue | 72 | Pancreatic cancer | |

| e.g., MDA-MB-231 | CellTiter-Glo | 48 | Breast cancer | |

| e.g., Primary CAFs | Crystal Violet | 120 | ~400 nM (for OMTX705) | Cancer-Associated Fibroblasts[5] |

Experimental Protocols

The following are detailed protocols for three common in vitro cell viability assays suitable for assessing the cytotoxicity of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[7]

Materials:

-

This compound compound

-

Selected cancer cell lines

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[9]

-

Phosphate-buffered saline (PBS)

-

Microplate reader capable of measuring absorbance at 570 nm[10]

Protocol:

-

Cell Seeding:

-

Harvest and count cells, then dilute to the desired seeding density (e.g., 1 x 10^4 cells/well).[9]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include control wells with media only (no cells) for background subtraction.[10]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound.

-

Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound).

-

Incubate for the desired exposure time (e.g., 48, 72, or 96 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to reduce background noise.

-

AlamarBlue (Resazurin) Assay

This fluorescent/colorimetric assay uses the reducing power of living cells to convert resazurin to the highly fluorescent resorufin.[11][12]

Materials:

-

This compound compound

-

Selected cancer cell lines

-

Complete cell culture medium

-

Opaque-walled 96-well plates

-

AlamarBlue reagent

-

Microplate reader (fluorescence or absorbance)

Protocol:

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates to minimize background fluorescence.

-

-

AlamarBlue Addition:

-

Incubation:

-

Measurement:

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.[15][16] The amount of ATP is directly proportional to the number of viable cells.[15]

Materials:

-

This compound compound

-

Selected cancer cell lines

-

Complete cell culture medium

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

Protocol:

-

Reagent Preparation:

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates suitable for luminescence.[17]

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.[17][19]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[17][18]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[17][19]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17][19]

-

-

Luminescence Measurement:

-

Record the luminescence using a luminometer.

-

Visualizations

Experimental Workflow for this compound In Vitro Cell Viability Assay

Caption: Workflow for assessing this compound cytotoxicity.

Signaling Pathway Context for OMTX705 (Containing this compound)

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Drug-Linker Conjugates for ADC | 1802499-21-3 | Invivochem [invivochem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Signaling pathways in cancer-associated fibroblasts and targeted therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. broadpharm.com [broadpharm.com]

- 9. MTT (Assay protocol [protocols.io]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - IN [thermofisher.com]

- 12. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 16. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]

- 17. promega.com [promega.com]

- 18. ch.promega.com [ch.promega.com]

- 19. scribd.com [scribd.com]

Application Notes and Protocols for Caspase-3/7 Activation Assay to Evaluate Compound-Induced Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical process in development, tissue homeostasis, and the elimination of damaged cells. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Among these, Caspase-3 and Caspase-7 are the primary executioner caspases, responsible for the cleavage of essential cellular proteins, leading to the morphological and biochemical changes associated with apoptotic cell death. Consequently, the measurement of Caspase-3/7 activity is a reliable and widely used method for quantifying apoptosis.

These application notes provide a detailed protocol for a fluorescence-based Caspase-3/7 activation assay. This assay is suitable for screening and characterizing compounds that may induce apoptosis. As an illustrative example, we will reference the evaluation of a cytotoxic payload molecule, such as TAM558, which is utilized in antibody-drug conjugates to induce cell death in target-expressing cells. While this compound itself is not a fluorescent probe, its pro-apoptotic efficacy can be quantified using the methods described herein.